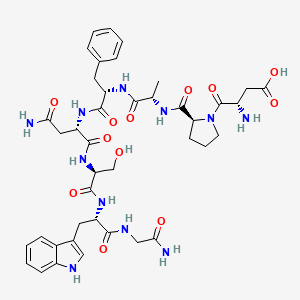
Leucoquinina I
Descripción general
Descripción
Leucokinin I is a peptide with the molecular formula C41H53N11O12 . It is a myotropic kinin-related neuropeptide used to study its cell signaling pathway and kinin receptor interactions .
Synthesis Analysis
Leucokinin I is expressed in the brain neurons of Drosophila melanogaster, a fruit fly. The activity of these neurons is elevated in thirsty and hungry flies, and the release of Leucokinin I is necessary for state-dependent expression of water- and sugar-seeking memories . The peptide is also found in the abdominal ganglion neurons of Drosophila larvae .
Molecular Structure Analysis
The molecular weight of Leucokinin I is 891.9 g/mol . The unusually long sequence of the Leucokinin I precursor suggests that it may reflect the structure of an ancient leucokinin-like peptide prohormone .
Chemical Reactions Analysis
Leucokinin I has been found to modulate several important functions in the fly’s behavior and physiology, including feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception .
Physical and Chemical Properties Analysis
Leucokinin I is a lyophilized compound with a peptide content of at least 73% .
Aplicaciones Científicas De Investigación
Formación de Memoria Dependiente del Estado
Este neuropéptido está implicado en la formación de memoria que depende del estado fisiológico del organismo, lo que sugiere su importancia en los procesos de aprendizaje y memoria .
Para los moluscos, aunque no se detallaron aplicaciones específicas en los resultados de la búsqueda, se sabe que las leucoquininas, incluida la leucoquinina I, se han identificado en varias especies de moluscos y se cree que desempeñan roles multifuncionales similares a los observados en los insectos .
Mecanismo De Acción
Mode of Action
The activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . LK acts on its receptors in a dose-dependent manner . In a heterologous expression system, it was demonstrated that LK receptor is activated by LKs, leading to an increase in intracellular calcium .
Biochemical Pathways
LK signaling affects various biochemical pathways. These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .
Pharmacokinetics
It’s known that lk can stimulate fluid secretion in drosophila melanogaster malpighian (renal) tubules , suggesting it may have a role in fluid balance and ion transport.
Result of Action
The action of LK leads to several physiological changes. For instance, it has been shown to regulate water and ion homeostasis, feeding, and sleep–metabolism interactions . In Drosophila melanogaster, LK is required for the modulation of starvation-dependent changes in sleep . Knockdown of AMPK in LK neurons suppresses sleep and increases neuron activity in fed flies, phenocopying the starvation state .
Action Environment
The action of LK is influenced by environmental factors such as feeding state. For example, the activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . This suggests that the action, efficacy, and stability of LK are influenced by the organism’s nutritional status.
Análisis Bioquímico
Biochemical Properties
Leucokinin I is involved in several biochemical reactions, primarily through its interaction with G-protein-coupled receptors (GPCRs) . These receptors are distantly related to other known receptors and are crucial for the peptide’s function. Leucokinin I interacts with enzymes such as adenosine monophosphate-activated protein kinase (AMPK), which plays a role in metabolic regulation . Additionally, it influences the activity of insulin-producing cells, modulating their function under different metabolic states . The interaction between Leucokinin I and these biomolecules is essential for maintaining homeostasis in various physiological processes.
Cellular Effects
Leucokinin I has profound effects on different cell types and cellular processes. In Drosophila melanogaster, it regulates sleep and feeding behaviors by modulating the activity of specific neurons . The peptide influences cell signaling pathways, particularly those involving AMPK and insulin signaling . Leucokinin I also affects gene expression related to metabolic regulation, stress response, and water homeostasis . These cellular effects highlight the peptide’s role in maintaining physiological balance and responding to environmental changes.
Molecular Mechanism
The molecular mechanism of Leucokinin I involves its binding to GPCRs, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of AMPK and modulation of insulin signaling . Leucokinin I also influences the expression of genes involved in metabolic regulation and stress response . These molecular interactions are crucial for the peptide’s ability to regulate physiological processes and maintain homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leucokinin I can vary over time. Studies have shown that the activity of Leucokinin I neurons is modulated by feeding state, with reduced activity in response to glucose and increased activity under starvation conditions . The stability and degradation of Leucokinin I in vitro and in vivo are essential factors that influence its long-term effects on cellular function . These temporal changes are critical for understanding the peptide’s role in dynamic physiological processes.
Dosage Effects in Animal Models
The effects of Leucokinin I vary with different dosages in animal models. In Drosophila melanogaster, varying levels of Leucokinin I influence feeding behavior, stress tolerance, and water homeostasis . High doses of Leucokinin I can lead to adverse effects, such as disrupted metabolic regulation and increased stress response . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Leucokinin I in various applications.
Metabolic Pathways
Leucokinin I is involved in several metabolic pathways, including those regulating carbohydrate and lipid metabolism . The peptide interacts with enzymes such as AMPK and insulin signaling pathways, influencing metabolic flux and metabolite levels . These interactions are essential for maintaining energy balance and responding to metabolic stress . The role of Leucokinin I in these pathways highlights its importance in metabolic regulation.
Transport and Distribution
Leucokinin I is transported and distributed within cells and tissues through specific transporters and binding proteins . In Drosophila melanogaster, Leucokinin I neurons are distributed in the brain and ventral nerve cord, connecting various neural circuits involved in feeding and metabolism . The peptide’s localization and accumulation within these tissues are crucial for its function in regulating physiological processes.
Subcellular Localization
The subcellular localization of Leucokinin I is primarily within the central nervous system, including the brain and ventral nerve cord . The peptide is found in specific neurons that connect to various neural circuits involved in feeding, metabolism, and stress response . The targeting signals and post-translational modifications that direct Leucokinin I to these compartments are essential for its activity and function.
Propiedades
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFWPBDASJZNU-SKHNUPMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146608 | |
| Record name | Leucokinin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104600-89-7 | |
| Record name | Leucokinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucokinin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


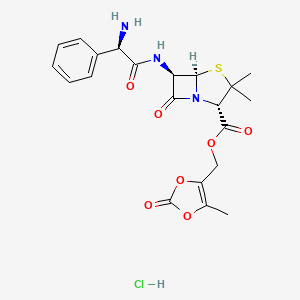
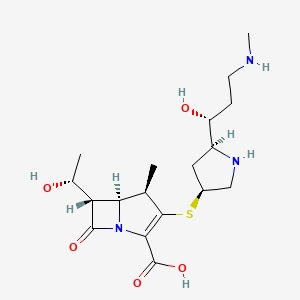
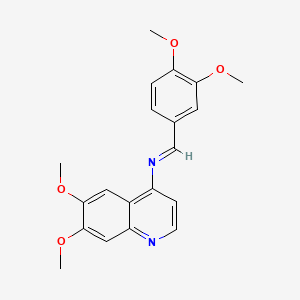


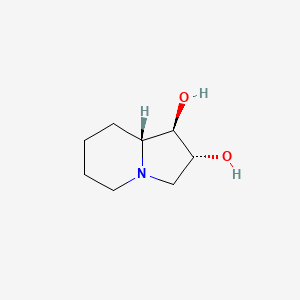
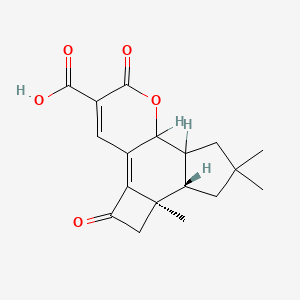
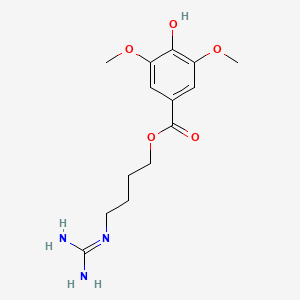
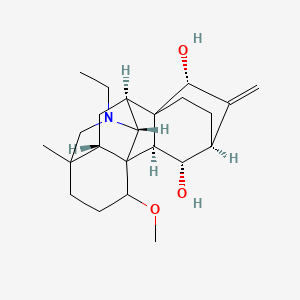
![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)
![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)



